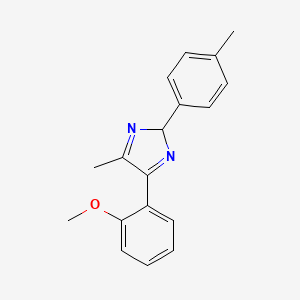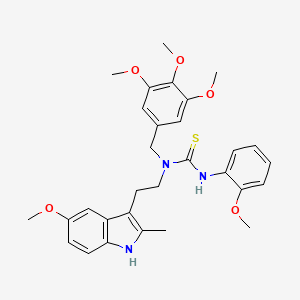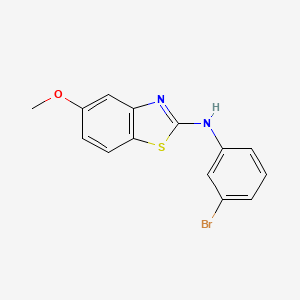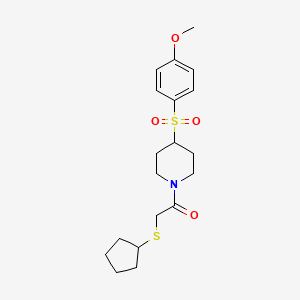
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H26N2O4 and its molecular weight is 430.504. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Lubricating Grease
One study focuses on the synthesis of quinolinone derivatives and their evaluation as antioxidants in lubricating grease. These compounds, including various quinolinone derivatives, were synthesized and characterized, demonstrating their efficiency as antioxidants in lubricating greases. The study highlights the potential of these compounds in industrial applications, particularly in enhancing the performance and longevity of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Development of Heterocyclic Compounds
Another research area involves the creation of heterocyclic ketenethioacetal derivatives, showcasing the versatility of quinolinone structures in synthesizing complex heterocyclic compounds. These reactions produce various products, including pyrano and pyrrolo isoquinoline derivatives, indicating the utility of these compounds in developing pharmaceutical agents with potential biological activities (Ueno, Tominaga, Matsuda, & Kobayashi, 1974).
Anticancer Activity
The synthesis of novel oxazole derivatives related to tetrahydroisoquinoline and their evaluation for anticancer activity represents another application. These synthesized compounds exhibited significant inhibitory activities against cancer cell lines, suggesting their potential as leads for the development of new anticancer agents (Liu, Bai, Pan, Song, & Zhu, 2009).
Synthesis of Fused Heteroarenes
Research on the rhodium-catalyzed annulation of ethyl benzimidates with α-aroyl sulfur ylides to form pyrano[4,3,2-ij]isoquinoline derivatives demonstrates the compound's relevance in synthesizing fused heteroarenes. These compounds have been tested for their optoelectronic properties, showcasing their potential applications in materials science and organic electronics (Wu, Xiong, Sun, & Cheng, 2018).
Synthesis of Isoquinoline Derivatives
The ability to synthesize isoquinoline derivatives from o-alkynyl aldehydes through tandem reactions highlights the compound's role in the production of natural products and pharmaceutical agents. This research demonstrates the compound's utility in constructing complex molecular architectures found in bioactive molecules (Zhao, Tang, & Deng, 2016).
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-24-14-22(16-27-13-11-19-6-1-2-8-21(19)15-27)31-17-25(24)32-18-26(30)28-12-5-9-20-7-3-4-10-23(20)28/h1-4,6-8,10,14,17H,5,9,11-13,15-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGFNSXZZHPLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)
![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)

![1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2905188.png)
![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)


![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2905194.png)

![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)

![Ethyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2905201.png)